1-(2-chloro-6-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-(2-chloro-6-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a chloro-substituted phenyl ring and a pyrrole ring with methyl and formyl substituents
Preparation Methods
The synthesis of 1-(2-chloro-6-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methylbenzaldehyde with 2,5-dimethylpyrrole under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can optimize reaction conditions, reduce waste, and improve yield.
Chemical Reactions Analysis
1-(2-chloro-6-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Scientific Research Applications
1-(2-chloro-6-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. This interaction can disrupt key biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-chloro-6-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:
1-(2-chloro-6-methylphenyl)-3-(2,5-dichlorophenyl)urea: This compound has a similar chloro-substituted phenyl ring but differs in the presence of a urea group instead of a pyrrole ring.
1-(2-chloro-6-methylphenyl)ethanone: This compound shares the chloro-substituted phenyl ring but has an ethanone group instead of a pyrrole ring.
Properties
Molecular Formula |
C14H14ClNO |
---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
1-(2-chloro-6-methylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C14H14ClNO/c1-9-5-4-6-13(15)14(9)16-10(2)7-12(8-17)11(16)3/h4-8H,1-3H3 |
InChI Key |
AGCZAEJJNMQTAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N2C(=CC(=C2C)C=O)C |
Origin of Product |
United States |
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